N-(3,4-dimethylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}ACETAMIDE is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}ACETAMIDE typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Acetamide Group: This step involves the reaction of the benzothiophene derivative with acetic anhydride or acetyl chloride in the presence of a base.
Substitution with the Dimethylphenyl Group: This can be done through a nucleophilic substitution reaction where the dimethylphenyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzothiophene moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}ACETAMIDE: can be compared with other benzothiophene derivatives and acetamides.
Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxamide and benzothiophene-3-carboxamide.
Acetamides: Compounds like N-phenylacetamide and N-(2,3-dimethylphenyl)acetamide.
Uniqueness
The uniqueness of N-(3,4-DIMETHYLPHENYL)-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}ACETAMIDE lies in its specific structure, which combines the biological activity of the benzothiophene ring with the chemical versatility of the acetamide group. This combination could result in unique biological and chemical properties not seen in other similar compounds.
Properties
Molecular Formula |
C19H17NO2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide |
InChI |
InChI=1S/C19H17NO2S/c1-12-8-9-15(10-13(12)2)20(14(3)21)11-18-19(22)16-6-4-5-7-17(16)23-18/h4-11H,1-3H3/b18-11- |
InChI Key |
DXRWXXKVNYPFPW-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N(/C=C\2/C(=O)C3=CC=CC=C3S2)C(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C(=O)C)C |
Origin of Product |
United States |
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